Product packaging for hMAO-B-IN-3(Cat. No.:)

hMAO-B-IN-3

Cat. No.: B12410464
M. Wt: 333.3 g/mol
InChI Key: CLKKKMAMQMSUHK-AQHRCUNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hMAO-B-IN-3 is a novel, high-potency inhibitor targeting human Monoamine Oxidase B (hMAO-B), an enzyme located on the outer mitochondrial membrane recognized as a pivotal therapeutic target for neurodegenerative diseases such as Parkinson's disease . By selectively and reversibly inhibiting hMAO-B, this compound prevents the degradation of neurotransmitters like dopamine, thereby helping to restore neurological homeostasis and providing a neuroprotective effect . Its reversible mechanism of action offsets the limitations associated with irreversible hMAO-B inhibitors, such as rasagiline, potentially leading to a more favorable safety profile . This inhibitor demonstrates significant promise for use in cellular models of neurodegeneration. Research indicates that potent and selective hMAO-B inhibitors can exhibit significant neuroprotective effects, countering toxicity and apoptosis induced by neurotoxins like 6-hydroxydopamine in SH-SY5Y cells, which are commonly used as an in vitro model for Parkinson's disease . This compound is supplied for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO4 B12410464 hMAO-B-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate

InChI

InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+

InChI Key

CLKKKMAMQMSUHK-AQHRCUNFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis and Structural Elucidation of Hmao B in 3 and Its Analogs

Synthetic Pathways for hMAO-B-IN-3

The synthesis of this compound and its analogs is typically achieved through a convergent synthetic strategy that joins the indole-2-carboxamide core with the triazole-containing side chain. A common and efficient method for the formation of the 1,2,3-triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

The general synthetic approach can be dissected into several key steps:

Formation of the Indole-2-Carboxamide Core: The synthesis often begins with the construction of the indole (B1671886) ring system. A common method involves the reaction of an appropriately substituted arylhydrazine with an ethyl pyruvate (B1213749) derivative, followed by saponification to yield the indole-2-carboxylic acid. nih.gov For this compound, this would involve starting with (4-chlorophenyl)hydrazine.

Preparation of the Triazole Precursors: The side chain requires two key fragments: an azide (B81097) and a terminal alkyne. Benzyl (B1604629) azide can be readily prepared from benzyl bromide and sodium azide. derpharmachemica.com The corresponding alkyne partner is typically propargylamine, which will form the aminomethyl linker.

Click Chemistry Reaction: The benzyl azide is reacted with a propargyl derivative in the presence of a Cu(I) catalyst to regioselectively form the 1-benzyl-4-substituted-1H-1,2,3-triazole ring. This reaction is known for its high yield and functional group tolerance. nih.govnih.gov

Amide Coupling: The final step involves the coupling of the 5-chloro-1H-indole-2-carboxylic acid with the amine group of the newly formed (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine. Standard peptide coupling reagents, such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are employed to facilitate the formation of the amide bond, yielding the final product. nih.govnih.gov

This modular synthetic route allows for the facile generation of a library of analogs by varying the substituents on both the indole ring and the benzyl group of the triazole moiety.

Design Principles for this compound Derivatives

The design of this compound and its derivatives is rooted in established principles of MAO-B inhibitor pharmacophores. The active site of hMAO-B is characterized by a bipartite hydrophobic cavity, comprising an "entrance cavity" and a "substrate cavity," at the end of which lies the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov An "aromatic cage," formed by Tyr398 and Tyr435, is crucial for substrate recognition. nih.gov

Key design principles include:

Scaffold Hopping and Privileged Structures: The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to bind to numerous receptors and enzymes. nih.govmdpi.com It serves as a core for many biologically active compounds and has been identified as a valuable building block for potent MAO-B inhibitors. nih.govmdpi.com

Hydrophobic Interactions: The inhibitor's structure is designed to occupy the hydrophobic active site. The indole ring and the benzyl group of this compound are well-suited to form favorable hydrophobic and π-π stacking interactions with residues in the active site cavities. nih.govnih.gov

Hydrogen Bonding: The amide linker in the indole-2-carboxamide structure provides hydrogen bond donor (N-H) and acceptor (C=O) sites. Molecular docking studies of similar indole-based inhibitors suggest that these can form critical hydrogen bonds with key residues, such as Tyr326, or with crucial water molecules within the active site, contributing to binding affinity and selectivity. nih.gov

Targeting Multiple Pockets: The elongated structure, combining the indole core with the benzyl-triazole side chain, is designed to span the bipartite cavity of the MAO-B active site, potentially interacting with both the substrate and entrance cavities, a strategy that can enhance potency. nih.gov

Structural Modifications and their Impact on this compound Scaffold

Systematic structural modifications of the this compound scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indole-2-carboxamide and triazole-containing compounds provide insights into the impact of these modifications.

Modifications of the Indole Ring:

Substitution at Position 5: The presence of a halogen, such as the chloro group in this compound, at the 5-position of the indole ring is often beneficial for activity. In related series of indole-2-carboxamides, substitutions at this position with small, electron-withdrawing groups have been shown to enhance antiproliferative activity, a principle that can be extrapolated to MAO-B inhibition. nih.gov

Substitution at N-1: The indole N-H is a potential site for hydrogen bonding. nih.gov Alkylation or acylation at this position can significantly alter the binding mode and selectivity. For instance, in one study of indole-based MAO-B inhibitors, adding an N-1-(3-fluorobenzoyl) moiety resulted in a potent and selective inhibitor. nih.govresearchgate.net

Modifications of the Benzyl-Triazole Moiety:

Substituents on the Benzyl Ring: The substitution pattern on the N-1 benzyl group of the triazole can fine-tune the hydrophobic interactions within the enzyme's active site. In studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a meta-phenoxy substitution on this benzyl group was found to be important for biological activity against cancer cell lines. nih.gov For MAO-B inhibitors, substitutions with small alkyl or halogen groups on this ring could optimize interactions in the hydrophobic cavity.

The Triazole Ring as a Linker: The 1,2,3-triazole ring is not merely a spacer. It is a rigid, planar, and stable aromatic system with a significant dipole moment, capable of participating in hydrogen bonding and dipole-dipole interactions. Its use in place of other linkers can improve metabolic stability and pharmacokinetic properties.

The following table presents data from a study on related indole-based MAO-B inhibitors, illustrating the impact of modifications on the indole scaffold.

Data adapted from a study on N-acyl-indole-based MAO-B inhibitors, demonstrating the high potency and selectivity achieved with this scaffold. nih.gov

This data highlights that modifications to the group attached to the indole-2-carboxamide and substitutions on the indole nitrogen itself have a profound impact on inhibitory potency and selectivity, providing a strong rationale for the continued exploration of the this compound scaffold. nih.gov

Enzymatic Inhibition Profile of Hmao B in 3

The characterization of a compound's interaction with its target enzyme is fundamental to understanding its potential as a pharmacological agent. For hMAO-B-IN-3, this profile is defined by its potency, the nature of its kinetic interaction, the stability of the enzyme-inhibitor complex, and its influence on the enzyme's substrate preference. The following sections detail the known enzymatic properties of this compound, also referred to as Compound 15 in some commercial and research contexts.

Molecular Interactions and Binding Dynamics of Hmao B in 3

Structural Basis of hMAO-B-IN-3 Binding to hMAO-B

The binding of an inhibitor to hMAO-B is governed by the unique architecture of the enzyme's active site. The active site of hMAO-B features a bipartite cavity with a total volume of approximately 700 ų. nih.govresearchgate.net This is divided into an entrance cavity (about 290 ų) and a substrate cavity (about 400 ų), which houses the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.netmdpi.com The two cavities are connected by the side chain of the ILE199 residue. mdpi.com The substrate cavity is predominantly hydrophobic, lined with the side chains of several nonpolar amino acids, creating a favorable environment for the binding of amine-containing molecules. mdpi.com

A key feature of the hMAO-B active site is the "aromatic cage," formed by the parallel stacking of two tyrosine residues, Tyr398 and Tyr435, in front of the isoalloxazine ring of the FAD cofactor. mdpi.comresearchgate.netnih.gov This cage plays a critical role in stabilizing the binding of substrates and inhibitors through π-π stacking interactions. researchgate.net For a potent inhibitor like this compound, it is highly probable that its aromatic moieties would engage in these crucial interactions within the aromatic cage. The binding is further stabilized by a network of hydrophobic interactions with surrounding residues.

The nature of the binding can be either reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the N5 atom of the FAD cofactor. researchgate.netmdpi.com This is a common mechanism for propargylamine-containing inhibitors. mdpi.comacs.org Reversible inhibitors, on the other hand, bind non-covalently through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearcher.life The specific chemical structure of this compound would determine its mode of inhibition.

Computational Approaches to this compound Binding (e.g., Molecular Docking, Molecular Dynamics Simulations)

In the absence of experimental crystal structures, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding of inhibitors like this compound to hMAO-B. nih.govmdpi.comnih.govacs.orgnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.govtandfonline.com For hMAO-B, docking studies are typically performed using the X-ray crystal structure of the enzyme, often in complex with a known inhibitor like safinamide (B1662184) (PDB ID: 2V5Z). mdpi.comnih.gov These studies can provide insights into the binding mode, including key interactions with active site residues and the FAD cofactor. mdpi.com Induced Fit Docking (IFD) is an advanced docking method that allows for flexibility in both the ligand and the protein's active site residues, providing a more accurate prediction of the binding conformation. acs.orgmdpi.com

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of the protein-ligand complex over time. nih.govresearchgate.netresearchgate.net An MD simulation can reveal the stability of the binding pose predicted by docking, as well as any conformational changes in the protein or ligand upon binding. researchgate.netresearchgate.net By calculating the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), the affinity of the inhibitor for the enzyme can be estimated. mdpi.com

These computational approaches are instrumental in the rational design of novel hMAO-B inhibitors by allowing for the virtual screening of large compound libraries and the optimization of lead compounds to improve their potency and selectivity. nih.govacs.org

Identification of Key Residues in hMAO-B for this compound Interaction

The binding affinity and selectivity of inhibitors for hMAO-B are determined by specific interactions with key amino acid residues within the active site. Based on extensive research on various hMAO-B inhibitors, a consensus set of critical residues has been identified.

Hydrophobic Interactions: The predominantly hydrophobic nature of the hMAO-B active site means that hydrophobic interactions play a major role in inhibitor binding. Key residues involved in these interactions include:

Entrance Cavity: Pro102, Pro104, Phe168, Leu171, Ile198, Ile199, and Tyr326. mdpi.commdpi.comdrugbank.com

Substrate Cavity: Tyr60, Trp119, Leu164, Leu167, Cys172, Gln206, Tyr398, and Tyr435. mdpi.com

Hydrogen Bonding: While hydrophobic interactions are dominant, hydrogen bonds also contribute to the stabilization of the inhibitor-enzyme complex. Potential hydrogen bond donors and acceptors in the active site include the side chains of Gln206, Cys172, and the backbone carbonyls of certain residues. mdpi.comnih.gov For instance, the carbonyl oxygen of some inhibitors has been observed to form a hydrogen bond with Tyr435. drugbank.com

"Aromatic Cage" Interactions: As previously mentioned, Tyr398 and Tyr435 form an aromatic cage that is crucial for binding through π-π stacking interactions with the aromatic rings of inhibitors. mdpi.comresearchgate.netnih.gov

Gatekeeper Residues: Leu171, Ile199, and Tyr326 are often referred to as "gatekeeper" residues as they control the entry and exit of substrates and inhibitors to the active site. mdpi.com The side chain of Ile199, in particular, is flexible and can change its conformation to accommodate ligands of different sizes. acs.org

The following table summarizes the key residues and their likely interactions with a potent inhibitor such as this compound.

Interaction TypeKey hMAO-B Residues
Hydrophobic InteractionsPro104, Phe168, Leu171, Cys172, Ile199, Ile316, Tyr326, Tyr398, Leu435
Hydrogen BondingLeu171, Tyr398, Cys172, Gln206, Tyr435
π-π StackingTyr398, Tyr435 (Aromatic Cage)
Gatekeeper FunctionLeu171, Ile199, Tyr326

Conformational Changes Induced by this compound Binding

A key residue that exhibits flexibility upon ligand binding is Ile199. acs.orgsemanticscholar.org The side chain of Ile199 can move to either open or close the channel between the entrance and substrate cavities, accommodating inhibitors of varying sizes. acs.org For larger ligands, Ile199 adopts a more open conformation, allowing access to the deeper substrate cavity. acs.org

While the specific conformational changes induced by this compound are not known, it is expected that its binding would involve an induced-fit mechanism, leading to a stable enzyme-inhibitor complex. The extent of these conformational changes would depend on the size, shape, and chemical properties of this compound.

Structure Activity Relationship Sar of Hmao B in 3 Analogs

Design and Synthesis of hMAO-B-IN-3 Analogs for SAR Studies

The design of novel hMAO-B inhibitors often begins with a known scaffold, such as coumarin (B35378), chalcone (B49325), or isatin (B1672199), which has demonstrated inhibitory activity. nih.govfrontiersin.orgacs.org A fragment-based drug design strategy is also employed, where known inhibitor fragments, like that of rasagiline, are linked to other hydrophobic moieties to create new chemical entities. nih.govacs.org The primary goal is to synthesize a focused library of analogs with diverse structural modifications to systematically probe the enzyme's active site. mdpi.com

Synthetic strategies are tailored to the core scaffold. For instance, a series of 6-substituted-3-arylcoumarin derivatives were synthesized and showed high affinity for hMAO-B, with some compounds displaying potency in the nanomolar and even picomolar ranges. nih.gov Similarly, 3-phenylcoumarin derivatives have been developed using virtual combinatorial chemistry and synthesized via microwave chemistry. frontiersin.org The synthesis of chalcone analogs involves the preparation of various derivatives with different substituents on their aromatic rings to evaluate their impact on MAO-B inhibition. nih.gov For other scaffolds, such as N-arylated heliamine analogs, novel Buchwald–Hartwig reaction methodologies have been utilized. nih.gov

A common design principle involves creating molecules that can span both the entrance and substrate cavities of the hMAO-B active site. The bipartite nature of the hMAO-B active site, consisting of an entrance cavity (~290 ų) and a substrate cavity (~400 ų), is a key feature exploited in the design of selective inhibitors. nih.govnih.gov Docking simulations are frequently used to guide the design process, predicting how newly designed probes will bind within the active site of hMAO-A and hMAO-B. nih.govresearchgate.net

Elucidation of Structural Determinants for this compound Potency

The potency of hMAO-B inhibitors is highly dependent on specific structural features that facilitate strong and favorable interactions with the enzyme's active site. SAR studies have illuminated several key determinants of potency across various chemical classes.

For coumarin-based inhibitors, substitutions on the coumarin core and the 3-phenyl ring are critical. A docking-based SAR analysis of 3-phenylcoumarins revealed that the hydrophobic interaction of both the coumarin and the 3-phenyl ring with the substrate pocket is essential for high inhibitory activity. mdpi.com In one study of 3-arylcoumarins, ten of the 22 synthesized compounds displayed higher MAO-B inhibitory activity than the reference drug selegiline. nih.gov

In the chalcone series, substituents on both aromatic rings (A and B) significantly influence potency. nih.gov For example, analogs bearing a dimethylamino group at position 4 of the B-ring and halogens at positions 3 or 4 on the A-ring showed high inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov The presence of a methylenedioxy ring on the B-ring combined with a halogen on the A-ring resulted in even higher activity, with IC50 values as low as 58 nM. nih.gov Molecular docking studies suggest that the carbonyl group of the chalcone scaffold can form a hydrogen bond with Cys172 in the active site. nih.gov

For isatin analogs, substitution at the C-5 position is beneficial for potent, reversible MAO-B inhibition. researchgate.net Extending a C-6 styryl side chain into the entrance cavity was found to increase potency by nearly 200-fold in one analog, with an IC50 value of 41.7 nM. acs.org This enhanced affinity is attributed to the ability of the styryl group to bridge both the substrate and entrance cavities of the enzyme. acs.org

The table below summarizes the inhibitory potency of selected hMAO-B inhibitor analogs from different chemical series.

Compound IDChemical ClassModificationhMAO-B IC50 (nM)
Chalcone 8 Chalcone3-Cl on A-ring, methylenedioxy on B-ring58
Chalcone 13 Chalcone-SO2CH3 on A-ring, 4-Br on B-ring34
3-Phenylcoumarin 1 3-PhenylcoumarinSpecific substitutions on phenyl ring56
(E)-styrylisatin 7 IsatinC-6 styryl side chain41.7
Heli-analog 4h N-arylated Heliamine4-formylphenyl group1550
EMAC II l (R-enantiomer) DihydroisoxazoleR-configuration at C51.89

Impact of Chemical Modifications on this compound Selectivity

Achieving high selectivity for hMAO-B over hMAO-A is a critical objective in inhibitor design to avoid the side effects associated with MAO-A inhibition, such as the "cheese effect". acs.org The structural differences between the active sites of the two isoforms are the basis for designing selective inhibitors. The active site of hMAO-A is a single cavity of about 550 ų, whereas hMAO-B has a bipartite cavity structure. nih.gov A key difference is the presence of Ile199 in hMAO-B versus the bulkier Phe208 in hMAO-A, which creates a "bottleneck" in the MAO-A active site. nih.govresearchgate.net

SAR studies have shown that introducing bulky substituents can enhance selectivity for hMAO-B. These bulky groups can be accommodated in the larger, two-part cavity of MAO-B but cause steric clashes in the more compact active site of MAO-A. For instance, in a series of chalcone analogs, the introduction of 2,4,6-trimethoxy substituents on the B-ring shifted the selectivity toward MAO-A, demonstrating how subtle changes can dramatically alter isoform preference. nih.govresearchgate.net

The ability of an inhibitor to span both the entrance and substrate cavities of hMAO-B is a confirmed strategy for achieving selectivity. nih.gov This requirement has been observed in the co-crystal structures of several selective MAO-B inhibitors, including safinamide (B1662184). nih.gov For N-arylated heliamine analogs, docking studies revealed that the designed structures were too large to fit into the hMAO-A active site but could be well-accommodated in the hMAO-B active site, leading to high selectivity. nih.gov

Furthermore, the stereochemistry of the inhibitor can play a significant role in selectivity. For a series of 3,5-diaryl-4,5-dihydroisoxazoles, separation of the enantiomers revealed that stereochemistry was crucial for both potency and selectivity. In one case, the R-enantiomer showed an IC50 value of 1.89 nM for hMAO-B, while its racemate was less potent, and the selectivity for MAO-B over MAO-A was increased more than six-fold with the pure enantiomer. nih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable for understanding the key physicochemical properties that drive inhibitory potency and for predicting the activity of novel, untested compounds. frontiersin.org

Several 3D-QSAR studies have been conducted on various classes of MAO-B inhibitors. For a large series of coumarin derivatives, a QSAR study demonstrated that lipophilic interactions are significant in modulating MAO-B inhibition, without a strong dependence on electronic properties. nih.gov Another study focused on developing robust 3D-QSAR models for reversible coumarin-based inhibitors to guide the design of new lead compounds. nih.gov This work led to the identification of novel inhibitors with picomolar to low nanomolar activity. nih.gov

For other inhibitor series, pharmacophore-based 3D-QSAR models have been developed. One such model, built on a dataset of 126 molecules, identified a hypothesis with two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring as being crucial for activity. mdpi.com The model was statistically significant (R² = 0.900 for the training set; Q² = 0.774 for the test set) and highlighted the importance of hydrophobic and electron-withdrawing fields for inhibitory activity. mdpi.com This QSAR model, combined with other computational methods like activity cliff analysis, provides a powerful platform for the virtual screening and rational design of new, potent, and selective MAO-B inhibitors. mdpi.com These studies underscore the utility of QSAR in refining lead compounds and accelerating the drug discovery process for neurodegenerative diseases.

Selectivity and Specificity of Hmao B in 3

Discrimination Between hMAO-A and hMAO-B Isoforms by hMAO-B-IN-3

Information regarding the inhibitory activity (IC50 values) of this compound against the two isoforms of monoamine oxidase, hMAO-A and hMAO-B, is not available in the public domain. To determine its selectivity, researchers would typically perform in vitro enzyme inhibition assays. The ratio of the IC50 value for hMAO-A to that of hMAO-B (the selectivity index) would quantify its preference for inhibiting hMAO-B. Without experimental data, any discussion of its ability to discriminate between the two isoforms would be purely speculative.

Comparative Selectivity Analysis with Other hMAO-B Inhibitors

To contextualize the selectivity of a novel MAO-B inhibitor, its performance is typically compared to that of well-established or structurally similar inhibitors. This analysis would involve comparing the selectivity indices of this compound with compounds like selegiline, rasagiline, or safinamide (B1662184). Due to the absence of data for this compound, such a comparative analysis cannot be conducted.

Cellular and Biochemical Characterization of Hmao B in 3

In Vitro Cellular Models for hMAO-B-IN-3 Activity Assessment

The evaluation of this compound's biological activity relies on various in vitro cellular models that express human monoamine oxidase B (hMAO-B). These models are essential for understanding the compound's effects in a biologically relevant environment.

A primary cell line utilized in the study of MAO-B inhibitors is the SH-SY5Y human neuroblastoma cell line . nih.gov This cell line is widely employed in neuroscience research, particularly for neurodegenerative diseases like Parkinson's and Alzheimer's, due to its human origin and catecholaminergic properties. nih.gov Researchers leverage SH-SY5Y cells to investigate the neuroprotective effects of hMAO-B inhibitors against neurotoxin-induced damage. nih.gov

Another significant model involves the use of isolated subcellular fractions. For instance, rat brain synaptosomes, mitochondria, and microsomes are isolated through centrifugation with a Percoll gradient. nih.gov These isolated components allow for the direct assessment of a compound's activity on the enzyme in its native membrane environment and its potential neuroprotective and antioxidant effects. nih.gov

Additionally, studies on related MAO-B inhibitors have employed other cell lines, such as human astrocyte cell lines, to assess cytotoxicity and further characterize the compound's profile. nih.gov While not directly documented for this compound, the use of such models is a standard approach in the field. The selection of a particular cell model is often guided by the specific research question, whether it be focused on neuroprotection, enzyme kinetics, or toxicity.

Evaluation of this compound Effects on hMAO-B Activity in Cell Lines

The inhibitory effect of compounds on hMAO-B is a key determinant of their potential therapeutic value. The activity of hMAO-B is typically measured using fluorometric or chemiluminescent assays. For example, the MAO-Glo™ kit is a common tool for evaluating the ability of compounds to inhibit hMAO enzymes. iiarjournals.org

In studies of various potential hMAO-B inhibitors, compounds are tested at different concentrations to determine their 50% inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. For instance, in the evaluation of a series of 3-acetylcoumarin (B160212) derivatives, a compound designated as 6d showed significant inhibition of hMAO-B with an IC50 value of 0.31 ± 0.04 μM. iiarjournals.org

The selectivity of an inhibitor for hMAO-B over the hMAO-A isoform is also a critical parameter, expressed as the selectivity index (SI). The SI is calculated as the ratio of the IC50 for hMAO-A to the IC50 for hMAO-B. iiarjournals.org A higher SI value indicates greater selectivity for hMAO-B.

Furthermore, the reversibility of the inhibition is an important characteristic. Reversible inhibitors are often preferred as they may be associated with fewer adverse effects compared to irreversible inhibitors. iiarjournals.org The reversibility of hMAO-B inhibition can be assessed by measuring the recovery of enzyme activity after removal of the inhibitor. iiarjournals.org

While specific data for this compound's effect in cell lines is not detailed in the provided context, the methodologies described are standard for characterizing such compounds. The evaluation would involve dose-dependent inhibition studies to determine the IC50, assessment of selectivity over hMAO-A, and determination of the reversibility of the inhibition.

Biochemical Pathway Analysis Modulated by this compound

The primary biochemical pathway modulated by an hMAO-B inhibitor is the catabolism of monoamine neurotransmitters. wikipedia.org Monoamine oxidase B is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic and xenobiotic amines. wikipedia.orgnih.gov

Specifically, hMAO-B is involved in the breakdown of dopamine (B1211576), benzylamine (B48309), and phenethylamine (B48288). wikipedia.org By inhibiting hMAO-B, a compound like this compound would lead to an increase in the levels of these neurotransmitters in the brain. This elevation of dopamine, in particular, is a key therapeutic strategy in the management of Parkinson's disease. nih.gov

The enzymatic reaction catalyzed by MAO-B produces aldehydes, ammonia, and hydrogen peroxide. The production of hydrogen peroxide contributes to oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases. nih.gov Therefore, by inhibiting MAO-B, this compound would not only increase neurotransmitter levels but also potentially reduce oxidative stress and subsequent neuronal damage. nih.gov

Furthermore, the activity of MAO-B is intertwined with mitochondrial function. nih.gov Enhanced MAO-B activity can contribute to mitochondrial dysfunction. nih.gov Consequently, inhibition of hMAO-B may have a protective effect on mitochondria, preserving their function and preventing the initiation of cell death pathways. acs.org

The table below summarizes the key biochemical pathways and molecules affected by the inhibition of hMAO-B.

Pathway/MoleculeEffect of hMAO-B InhibitionReference
Dopamine CatabolismDecreased wikipedia.org
Benzylamine CatabolismDecreased wikipedia.org
Phenethylamine CatabolismDecreased wikipedia.org
Hydrogen Peroxide ProductionDecreased
Oxidative StressReduced nih.gov
Mitochondrial FunctionPotentially Preserved nih.gov

Subcellular Localization Studies of this compound (e.g., Mitochondrial Association)

Human monoamine oxidase B (hMAO-B) is an integral protein of the outer mitochondrial membrane. wikipedia.orgnih.govnih.gov Its localization to this specific subcellular compartment is crucial for its function in metabolizing monoamine neurotransmitters and its role in cellular bioenergetics. nih.gov

The protein is anchored to the outer mitochondrial membrane by a C-terminal transmembrane helix. researchgate.netacs.org This monotopic insertion is a distinct feature of MAO-B. esrf.fr The active site of the enzyme is situated within the protein, facing the mitochondrial intermembrane space, and consists of an entrance cavity and a substrate cavity. wikipedia.org

Given that the target of this compound is hMAO-B, the compound must be able to reach the outer mitochondrial membrane to exert its inhibitory effect. While direct studies on the subcellular localization of this compound are not available in the provided search results, it can be inferred that for it to be an effective inhibitor, it must associate with the mitochondria.

Immunocytochemical studies on MAO-B have confirmed its localization to the outer membrane of mitochondria in various cell types, including neurons and pancreatic islet cells. nih.govnih.gov These studies utilize specific antibodies to visualize the enzyme within the cellular ultrastructure. Similar techniques, potentially using a labeled version of this compound, could be employed to determine its precise subcellular distribution and confirm its association with mitochondria.

The table below outlines the key features of hMAO-B localization.

FeatureDescriptionReference
Primary Location Outer mitochondrial membrane wikipedia.orgnih.govnih.gov
Anchoring Mechanism C-terminal transmembrane helix researchgate.netacs.org
Active Site Orientation Faces mitochondrial intermembrane space wikipedia.org

Computational Drug Discovery and Design Methodologies for Hmao B in 3

Ligand-Based Drug Design (LBDD) Approaches for hMAO-B-IN-3 Optimization

Ligand-based drug design (LBDD) focuses on the analysis of compounds known to interact with a target to derive a model that explains their activity. This approach is particularly useful when the three-dimensional structure of the target is unknown or when trying to understand the key chemical features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method used to correlate the chemical properties of a series of compounds with their biological activities. For hMAO-B inhibitors, 3D-QSAR studies have been instrumental in optimizing lead compounds. These studies generate models that can predict the inhibitory potency of new, unsynthesized molecules. For instance, a 3D-QSAR model developed for a series of coumarin (B35378) derivatives, a scaffold related to some hMAO-B inhibitors, demonstrated a high correlation between the computed and experimental inhibitory activities, with a squared correlation coefficient (R²) of 0.93. who.int This model was further validated by its ability to predict the activity of an external test set of compounds. who.int

Pharmacophore modeling is another powerful LBDD technique. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. A pharmacophore model for furan-based MAO-B inhibitors identified a five-point hypothesis consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings as crucial for high affinity. researchgate.net Such models serve as effective filters in virtual screening campaigns to identify novel scaffolds. researchgate.netresearchgate.net

Table 1: Key LBDD Techniques and Their Applications in hMAO-B Inhibitor Design

LBDD TechniqueApplication for hMAO-B InhibitorsKey Findings
3D-QSAR Optimization of coumarin and 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives. who.intnih.govimist.maGenerated predictive models with high correlation coefficients (R² > 0.9) to guide the synthesis of more potent inhibitors. who.intimist.ma
Pharmacophore Modeling Identification of key features for furanochalcones and thiophene-based inhibitors. researchgate.netRevealed the importance of specific arrangements of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings for potent hMAO-B inhibition. researchgate.net
Similarity Searching Discovery of novel dual-target ligands for MAO-B and other receptors. nih.govIdentified the chromone (B188151) nucleus as a suitable scaffold for developing dual MAO-B/A2AAR binders. nih.gov

Structure-Based Drug Design (SBDD) Methodologies for this compound Lead Generation

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, in this case, the hMAO-B enzyme, to design and optimize inhibitors. drugdiscoverynews.com This approach allows for a detailed understanding of the molecular interactions between the inhibitor and the enzyme's active site.

Molecular docking is a cornerstone of SBDD, predicting the preferred orientation and binding affinity of a ligand when bound to a protein target. mmsl.cz Docking studies on various hMAO-B inhibitors have provided valuable insights into their binding modes. For example, docking experiments with 3-arylcoumarin derivatives revealed that these compounds position themselves within the active site of hMAO-B, forming key interactions with amino acid residues. nih.gov Specifically, the orientation of the ligand near the flavin cofactor (FAD) and interactions with residues like Tyr398 and Tyr435 are often crucial for potent inhibition. nih.govnih.gov

The crystal structure of hMAO-B in complex with various inhibitors provides a solid foundation for SBDD. These structures reveal a hydrophobic active site cavity with two distinct sub-pockets, an entrance cavity and a substrate cavity. acs.org The design of new inhibitors often involves modifying known scaffolds to better occupy these pockets and form favorable interactions. For instance, the design of novel 3,4-dihydrocoumarins was guided by introducing different alkoxy substituents to explore the hydrophobic regions of the active site. sci-hub.se

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding poses and reveal subtle conformational changes in both the ligand and the protein upon binding. researchgate.net Studies on thiazol-2-ylhydrazone derivatives showed that the most promising designed compound exhibited high structural stability within the hMAO-B active site during simulations. researchgate.net

Table 2: Key SBDD Techniques and Their Applications in hMAO-B Inhibitor Design

SBDD TechniqueApplication for hMAO-B InhibitorsKey Findings
Molecular Docking Predicting binding modes of coumarins, chalcones, and other heterocyclic compounds. nih.govnih.govdrugbank.comIdentified key interactions with residues like Tyr398, Tyr435, and Cys172, and the importance of proximity to the FAD cofactor. nih.govacs.orgresearchgate.net
Fragment-Based Drug Discovery (FBDD) Design of novel inhibitors based on the isatin (B1672199) fragment. sci-hub.seIsatin was identified as a fragment that binds to the substrate-binding cavity, providing a starting point for developing more potent inhibitors. sci-hub.se
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-hMAO-B complexes. researchgate.netmdpi.comConfirmed the stability of docking poses and provided insights into the dynamic behavior of inhibitors within the active site. researchgate.netmdpi.com

Virtual Screening Techniques Applied to this compound Scaffold

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mmsl.cz VS can be either ligand-based or structure-based.

In the context of hMAO-B inhibitors, both approaches have been successfully employed. Structure-based virtual screening (SBVS) involves docking large compound databases into the hMAO-B active site and ranking them based on their predicted binding affinity. nih.govnih.gov This has led to the identification of novel inhibitor scaffolds, such as chalcones and coumarins, from natural product libraries. nih.govnih.gov For example, a screening of 142 natural chalcone (B49325) derivatives identified several potent hMAO-B inhibitors. nih.gov

Ligand-based virtual screening (LBVS) uses information from known active compounds to screen for new ones. This can involve searching for molecules with similar chemical fingerprints or those that match a pharmacophore model. nih.gov A study utilizing a chromone scaffold as a query identified it as a promising starting point for developing dual-target ligands for MAO-B and the A2A adenosine (B11128) receptor. nih.gov

Integrated approaches that combine both SBVS and LBVS, often with QSAR models and ADMET (absorption, distribution, metabolism, excretion, and toxicity) filtering, have proven to be particularly effective. researchgate.netacs.orgnih.gov One such study screened over 250,000 compounds, initially using high-throughput virtual screening (HTVS) followed by binary QSAR models to filter for desirable pharmacokinetic and therapeutic properties. acs.orgnih.gov This multi-step process resulted in the identification of two novel and potent hMAO-B inhibitors. acs.orgnih.gov

Table 3: Virtual Screening Approaches for hMAO-B Inhibitors

Virtual Screening TypeMethodologyOutcome
Structure-Based Virtual Screening (SBVS) Docking of large compound libraries (e.g., natural products) into the hMAO-B crystal structure. nih.govnih.govIdentification of novel chalcone and coumarin-based hMAO-B inhibitors. nih.govnih.gov
Ligand-Based Virtual Screening (LBVS) Use of pharmacophore models and similarity searching based on known hMAO-B inhibitors. nih.govDiscovery of the chromone scaffold as a potential dual-target ligand. nih.gov
Integrated Virtual Screening Combination of HTVS, QSAR modeling, and ADMET prediction. researchgate.netacs.orgnih.govIdentification of highly potent and selective hMAO-B inhibitors with favorable drug-like properties. acs.orgnih.gov

Predictive Modeling for this compound Activity and Selectivity

Predictive modeling plays a crucial role in forecasting the biological activity and selectivity of potential hMAO-B inhibitors before their synthesis and experimental testing. These models are built using data from known inhibitors and can significantly streamline the drug discovery process.

QSAR models, as mentioned earlier, are a primary tool for predicting inhibitor activity. By establishing a mathematical relationship between the chemical structure and biological activity, these models can estimate the potency of new compounds. nih.govimist.ma For instance, a QSAR model for coumarin derivatives was able to explain over 90% of the variance in the observed inhibitory data, making it a reliable tool for predicting the IC50 values of novel analogs. who.int

Predictive models are also essential for ensuring selectivity for hMAO-B over the hMAO-A isoform, which is crucial for avoiding potential side effects. Computational studies often involve building models for both isoforms and comparing the predicted activities. nih.gov Docking studies into the crystal structures of both hMAO-A and hMAO-B can help rationalize the observed selectivity. sci-hub.se For example, the different sizes and shapes of the active site cavities in the two isoforms can be exploited to design inhibitors that fit preferentially into the hMAO-B active site. acs.org

Machine learning and other advanced computational techniques are increasingly being used to develop more sophisticated predictive models. These models can handle large and complex datasets and can identify subtle structure-activity relationships that may be missed by traditional QSAR methods. Binary QSAR models, for example, have been used to classify compounds as active or inactive, which is a valuable filtering step in virtual screening pipelines. acs.orgnih.gov

Table 4: Predictive Modeling for hMAO-B Inhibitor Properties

PropertyModeling ApproachApplication
Inhibitory Activity (pIC50) 3D-QSAR, CoMFA, CoMSIA. nih.govimist.maQuantitative prediction of the potency of new inhibitor designs. nih.govimist.ma
Selectivity (hMAO-B vs. hMAO-A) Comparative docking studies, QSAR for both isoforms. nih.govsci-hub.seRationalizing and predicting the selectivity of inhibitors for hMAO-B. nih.govsci-hub.se
Therapeutic Activity & Toxicity Binary QSAR models, ADMET prediction. researchgate.netacs.orgnih.govEarly-stage filtering of compounds with undesirable properties. researchgate.netacs.orgnih.gov

Advanced Methodologies in Hmao B in 3 Research

Biophysical Techniques for Studying hMAO-B-IN-3 Interactions

Biophysical methods are indispensable for quantifying the molecular interactions between a ligand, such as this compound, and its protein target. nih.gov These techniques provide critical data on binding affinity, kinetics, and thermodynamics, which are fundamental to understanding the compound's mechanism of action. malvernpanalytical.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. harvard.edu The method involves immobilizing one molecule, the ligand (in this case, the hMAO-B enzyme), onto a metal film on a sensor chip. harvard.edu An analyte (this compound) is then flowed over the surface. harvard.edu The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). harvard.eduwikipedia.org This allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which indicates binding affinity. harvard.edu SPR is a valuable tool for validating hits from initial screens and for characterizing the binding kinetics of drug candidates to serum proteins like human serum albumin (HSA). nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comtainstruments.com In a typical ITC experiment, a solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the target protein (hMAO-B). tainstruments.com The resulting heat change for each injection is measured by a highly sensitive calorimeter. malvernpanalytical.com This data allows for the direct determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. tainstruments.com This comprehensive thermodynamic profile provides deep insight into the forces driving the binding interaction. researchgate.net

Table 1: Key Parameters from Biophysical Techniques for Inhibitor-Target Interaction

Technique Key Parameters Measured Significance in this compound Research
Surface Plasmon Resonance (SPR) Association rate (kₐ), Dissociation rate (kₔ), Equilibrium dissociation constant (K₋) Quantifies the speed and stability of the this compound binding to the hMAO-B enzyme; provides real-time kinetic data. harvard.edunih.gov

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic signature of the binding event, revealing the forces that drive the interaction. malvernpanalytical.comtainstruments.com |

Proteomic Approaches for Identifying this compound Targets

Proteomics, the large-scale study of proteins, is a critical tool for target identification and validation in drug discovery. karmanos.orgifom.eu While this compound is designed as a specific inhibitor, proteomic methods can be employed to confirm its primary target and identify any potential off-target interactions within the complex cellular environment. auth.gr

The mission of proteomics in this context is to analyze changes in cellular protein composition, interactions, and modifications in response to the compound. karmanos.org A common strategy involves chemical proteomics, where an analogue of this compound might be modified to act as a "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry. karmanos.org This approach can confirm the engagement of this compound with hMAO-B in a native system and simultaneously uncover other proteins that may interact with the compound. Identifying these off-targets is crucial for understanding the compound's full biological activity profile. The Cancer Proteome Project (Cancer-HPP) highlights the power of proteomics to delineate protein changes related to specific cellular states. hupo.org

Table 2: Proteomic Workflow for Target Identification

Step Description Instrumentation/Method
1. Probe Synthesis A chemical probe based on the this compound structure is created, often with a tag for purification. Chemical Synthesis
2. Protein Capture The probe is incubated with cell lysates to allow binding to target proteins. Affinity Purification, Pull-down assays
3. Protein Separation & Digestion The captured protein complexes are separated from non-binding proteins and digested into smaller peptides. SDS-PAGE, In-solution digestion
4. Mass Spectrometry Analysis The peptides are analyzed to determine their mass-to-charge ratio and fragmentation patterns. Nano-LC/MS/MS, Orbitrap Mass Spectrometers karmanos.org

| 5. Data Analysis & Protein ID | The spectral data is matched against protein databases to identify the captured proteins. | Mascot, Sequest, MaxQuant karmanos.org |

Advanced Spectroscopic Methods in this compound Analysis

Spectroscopic methods are fundamental for determining the precise chemical structure of this compound and for visualizing its interaction with its target enzyme at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique used to determine the content and purity of a sample as well as its molecular structure. libretexts.org For a novel compound like this compound, 1D NMR techniques such as ¹H-NMR and ¹³C-NMR are essential for confirming its chemical identity and structure after synthesis. units.itnih.gov These methods provide detailed information about the hydrogen and carbon framework of the molecule. libretexts.orghmdb.ca 2D NMR experiments can further elucidate the connectivity and spatial relationships between atoms within the molecule. nih.gov

X-ray Crystallography

X-ray crystallography is the primary method for determining the three-dimensional atomic structure of a molecule or a macromolecular complex. numberanalytics.comlibretexts.org To understand how this compound inhibits its target, researchers can co-crystallize the compound with the hMAO-B enzyme. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to build a high-resolution model of the enzyme-inhibitor complex. libretexts.orgresearchgate.net This structural data provides invaluable insights into the specific binding mode of this compound within the active site of the enzyme, revealing key hydrogen bonds, hydrophobic interactions, and the precise orientation of the inhibitor. researchgate.net The Protein Data Bank (PDB) contains numerous crystal structures of hMAO-B complexed with various inhibitors, which serve as a foundation for this type of analysis. tandfonline.com

Table 3: Example X-ray Crystallography Data for a Protein-Ligand Complex Note: This is a representative table of parameters, not specific data for this compound.

Parameter Description Example Value
PDB ID Unique identifier in the Protein Data Bank. e.g., 2V5Z nih.gov
Resolution (Å) A measure of the level of detail in the crystallographic map. 1.6 Å
Space Group Describes the symmetry of the crystal lattice. P 21 21 21
Unit Cell Dimensions (Å) The dimensions of the basic repeating unit of the crystal. a=70.1, b=95.3, c=150.5

| R-work / R-free | Statistical values indicating the quality of the fit between the model and the experimental data. | 0.18 / 0.21 |

High-Throughput Screening (HTS) Platforms for this compound Studies

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the automated testing of vast libraries of chemical compounds to identify those that modulate a specific biological target. nih.govacs.org The discovery and optimization of hMAO-B inhibitors like this compound often begins with HTS campaigns.

These platforms typically utilize microtiter plates and robotic automation to perform thousands of assays in a short period. For hMAO-B, a common HTS assay is the MAO-Glo™ assay, which uses a luciferin (B1168401) derivative as a substrate. iiarjournals.org When hMAO-B metabolizes the substrate, a product is formed that is converted into luciferin, generating a luminescent signal that is proportional to enzyme activity. iiarjournals.org Inhibitors like this compound will reduce the signal, allowing for their rapid identification and quantification (e.g., determination of IC₅₀ values). nih.govnih.gov More advanced HTS platforms may integrate at-line nanofractionation to screen natural product extracts for novel inhibitors. nih.govresearchgate.net

Table 4: Comparison of HTS Assay Formats for hMAO-B

Assay Type Principle Advantages Example
Luminescence-Based Enzymatic reaction produces a substrate for luciferase, generating light. High sensitivity, low background, wide dynamic range. MAO-Glo™ Assay iiarjournals.org
Fluorescence-Based Enzymatic reaction produces a fluorescent molecule or quenches a fluorescent probe. Sensitive, widely available reagents. Amplex Red assay

| Enzyme Microarray | Enzyme is immobilized, and substrate conversion is detected at specific locations. | Miniaturization, low sample consumption. | Screening of natural product extracts. nih.gov |


Future Directions and Research Gaps in Hmao B in 3 Studies

Unexplored Synthetic Pathways for hMAO-B-IN-3 Analogs

The quest for novel hMAO-B inhibitors with improved properties necessitates the exploration of innovative and uncharted synthetic methodologies. While the core structure of a lead compound like this compound provides a foundation, future research should focus on generating analogs through diverse and less-conventional chemical scaffolds and synthetic routes.

A primary area of exploration is scaffold hopping , a ligand-based drug design strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. This approach can lead to the discovery of analogs with novel intellectual property, improved pharmacokinetic profiles, and potentially different binding interactions. For instance, moving beyond traditional frameworks, scaffolds such as thiazolidinediones, benzofurans, and various natural product derivatives like sulfuretin could be explored for creating this compound analogs.

Another promising avenue is the synthesis of hybrid molecules that combine the pharmacophoric features of this compound with other known bioactive moieties. Pyridazinone-based structures, for example, have shown significant potential. Synthetic routes often involve reacting 3,6-dichloropyridazine with various piperazine or morpholine derivatives, followed by hydrolysis to yield the pyridazinone core. mdpi.com By incorporating elements of the this compound structure into such synthetic schemes, novel analogs with dual or enhanced activity could be generated.

Furthermore, the application of modern synthetic techniques like fragment-based drug design (FBDD) remains a relatively untapped area for generating this compound analogs. This would involve identifying small molecular fragments that bind to specific pockets within the hMAO-B active site and then synthetically linking them to create novel, high-affinity ligands.

Finally, exploring diverse heterocyclic systems beyond the commonly used ones is crucial. Chemical classes such as chalcones, coumarins, and chromones have demonstrated significant MAO-B inhibitory activity and represent fertile ground for the synthesis of new analogs. nih.gov For example, the Claisen-Schmidt condensation to form chalcone (B49325) precursors, followed by cyclization, is a viable route to generate a wide array of flavone-based analogs that could mimic the inhibitory profile of this compound. nih.gov

Table 1: Novel Scaffolds for MAO-B Inhibitor Synthesis
Scaffold ClassGeneral Synthetic ApproachPotential Advantage
PyridazinonesNucleophilic substitution of 3,6-dichloropyridazine followed by hydrolysis mdpi.comEstablished route, allows for diverse substitutions
Chalcones/FlavonesClaisen-Schmidt condensation of aromatic aldehydes and acetophenones nih.govAccess to natural product-like structures, high selectivity potential
Thiazolidinediones (TZDs)Identified through virtual screening; synthesis based on TZD coreNovel chemical space for MAO-B inhibition
Benzofurans/BenzothiophenesMimics of indane structures, often incorporated into hybrid molecules nih.govPotential for strong hydrophobic interactions in the active site

Deeper Mechanistic Insights into this compound Reversibility/Irreversibility

A critical aspect defining the therapeutic potential and safety profile of an hMAO-B inhibitor is its mode of inhibition—whether it binds reversibly or irreversibly. Future research must aim to gain a more profound understanding of the molecular mechanisms that would govern the binding nature of this compound and its analogs.

Irreversible inhibitors, such as phenelzine, tranylcypromine, and propargylamines like selegiline and rasagiline, typically form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.gov This permanent deactivation of the enzyme means that restoration of activity requires de novo enzyme synthesis, a process that can take up to two weeks. nih.gov Structural studies have shown that these inhibitors, after being oxidized by the enzyme, form adducts at the N5 or C4a position of the FAD isoalloxazine ring. nih.gov The selectivity of these irreversible inhibitors often stems from the initial, reversible binding affinity before the covalent bond is formed. nih.gov

In contrast, reversible inhibitors, such as safinamide (B1662184), form non-covalent complexes with the enzyme, allowing for a dynamic equilibrium where the inhibitor can associate and dissociate from the active site. mdpi.com This reversibility can offer safety advantages, mitigating the risk of hypertensive crises associated with the consumption of tyramine-rich foods that can occur with irreversible, non-selective MAOIs.

To elucidate the binding mechanism of a novel compound like this compound, several experimental and biophysical techniques can be employed.

Enzyme Kinetic Studies: Dialysis is a straightforward method to determine reversibility. If, after dialysis, the enzyme activity is restored, the inhibition is reversible. mdpi.com Further kinetic analysis using Lineweaver-Burk plots can help determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov

Biophysical Techniques: Thermal shift assays and isothermal titration calorimetry (ITC) can provide deep mechanistic insights. nih.gov Irreversible inhibitors often show biphasic protein melt curves in thermal shift assays, whereas reversible compounds typically induce a dose-dependent increase in thermal stability. nih.gov ITC can directly measure the thermodynamic parameters of binding, revealing that irreversible inhibitors often have large, enthalpically favorable binding profiles, distinct from the profiles of reversible inhibitors. nih.gov

A significant research gap is the precise structural determination of how different chemical moieties contribute to the mode of inhibition. For this compound, future studies should involve synthesizing analogs with subtle structural modifications and systematically evaluating their binding kinetics and thermodynamics. This would help to build a clear structure-activity relationship (SAR) for reversibility, guiding the design of inhibitors with a desired, predictable mechanism of action.

Novel Computational Strategies for this compound Optimization

Computer-aided drug design (CADD) has become an indispensable tool in the discovery and optimization of enzyme inhibitors. nih.gov For a lead compound like this compound, novel and integrated computational strategies are essential for its rapid and rational optimization to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key strategy. By developing 2D- and 3D-QSAR models for a series of this compound analogs, researchers can correlate specific physicochemical properties and structural features with inhibitory activity. mdpi.commdpi.com These models, often built using techniques like artificial neural networks (ANN) or comparative molecular field analysis (CoMFA), can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Structure-Based Virtual Screening (SBVS) and Molecular Docking are powerful tools for identifying novel analogs and understanding binding interactions. nih.gov Using the crystal structure of hMAO-B (e.g., PDB: 2V5Z), large chemical databases can be screened to find new scaffolds that fit the active site. mdpi.com For this compound optimization, docking studies can predict how modifications to its structure will affect its binding pose and interactions with key residues in the active site, such as Cys172, Tyr326, Tyr398, and Tyr435. nih.govmdpi.com This allows for the rational design of modifications to improve binding affinity.

Pharmacophore-based virtual screening offers a complementary approach. A pharmacophore model can be built based on the key chemical features of a potent and selective inhibitor, such as safinamide. nih.gov This model can then be used to screen databases for diverse molecules that possess the same essential features, potentially leading to the discovery of entirely new chemical classes of inhibitors that are bioisosteres of this compound.

More advanced techniques like Molecular Dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex. nih.gov MD simulations can assess the stability of the predicted binding pose from docking studies over time and reveal crucial information about the role of water molecules and subtle conformational changes in the active site that influence binding. nih.govmdpi.com

A key future direction is the integration of these computational methods into a multi-stage in silico pipeline. mdpi.com This could involve initial filtering using pharmacophore models and QSAR, followed by molecular docking to rank potential hits, and finally, MD simulations and binding free energy calculations (e.g., MM-GBSA) to validate the most promising candidates before committing to chemical synthesis. mdpi.commdpi.com

Table 2: Computational Strategies for MAO-B Inhibitor Optimization
Computational MethodApplication in this compound ResearchKey Insights Provided
3D-QSAR (e.g., CoMFA/CoMSIA)Predicting activity of new analogs; guiding structural modifications. mdpi.comIdentifies favorable/unfavorable steric, electrostatic, and hydrophobic fields.
Molecular DockingPredicting binding pose and affinity of analogs in the MAO-B active site. nih.govReveals key interactions with active site residues (e.g., Tyr326, Tyr435). mdpi.com
Pharmacophore ModelingVirtual screening of large databases for novel scaffolds. nih.govDefines essential 3D arrangement of chemical features required for activity.
Molecular Dynamics (MD) SimulationAssessing the stability of the enzyme-inhibitor complex over time. mdpi.comConfirms binding pose stability and identifies stable interactions.

Integration of Multi-Omics Data in this compound Research (e.g., Metabolomics, Proteomics in in vitro systems)

The biological effects of inhibiting hMAO-B extend beyond the direct modulation of the enzyme and can lead to complex downstream changes in cellular networks. A significant research gap and a promising future direction is the use of multi-omics approaches to understand the systems-level impact of this compound and its analogs in relevant in vitro models.

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, offers a powerful tool to assess the functional consequences of enzyme inhibition. A study utilizing nuclear magnetic resonance (NMR)-based metabolomics on U251 glioblastoma cells treated with various coumarin-based MAO-B inhibitors identified significant alterations in cellular metabolic profiles. nih.govnih.gov Treatment with the inhibitors led to changes in 58 identified metabolites, impacting numerous metabolic pathways. nih.govnih.gov

For this compound research, applying a similar metabolomics approach to an in vitro neuronal or glial cell model could:

Confirm the mechanism of action: By observing changes in the levels of MAO-B substrates and products.

Identify off-target effects: By revealing unexpected changes in metabolic pathways unrelated to MAO-B activity.

Discover novel biomarkers: By identifying specific metabolites that consistently change upon treatment, which could serve as indicators of target engagement or therapeutic effect.

The study on coumarin (B35378) derivatives revealed that the most significantly affected metabolic pathways included aminoacyl-tRNA biosynthesis, glutathione metabolism, and the metabolism of several amino acids such as glutamine, glutamate, glycine, and serine. nih.gov This suggests that MAO-B inhibition can have wide-ranging effects on cellular energy, oxidative stress, and protein synthesis pathways.

Proteomics , the large-scale study of proteins, can be integrated with metabolomics to provide a more comprehensive picture. While specific proteomics studies on the effects of MAO-B inhibitors in in vitro systems are still emerging, this approach holds immense potential. Proteomics could identify changes in the expression levels of proteins involved in pathways highlighted by metabolomics, thus connecting the metabolic changes to alterations in the cellular machinery. For instance, if metabolomics data suggests a change in glutathione metabolism, proteomics could determine if the expression of key enzymes like glutathione synthase or glutathione reductase is also altered.

The integration of these multi-omics datasets is a frontier in drug discovery. metwarebio.com It allows researchers to build comprehensive models of a drug's effect, moving from a single target to a network-level understanding. For this compound, an integrated proteomics and metabolomics study in an in vitro system would represent a significant step forward, providing deep insights into its cellular mechanism of action and potentially uncovering new therapeutic applications or unforeseen liabilities.

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